REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]2[CH2:9][N:10](C(=O)C)[CH2:11][CH2:12][C:13]=2[N:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]2[CH2:9][NH:10][CH2:11][CH2:12][C:13]=2[N:14]=1 |f:1.2.3|
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Name
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1-(2-Thiophen-2-yl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone
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Quantity
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1 mmol
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Type
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reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=2CN(CCC2N1)C(C)=O
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
|
Type
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EXTRACTION
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Details
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Extraction with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC=2CNCCC2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |